molecular formula C24H27N3O6S2 B2960351 methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865199-86-6

methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2960351
CAS No.: 865199-86-6
M. Wt: 517.62
InChI Key: JOFNYNKJIUWBME-IZHYLOQSSA-N
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Description

Methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a unique structure that includes a benzothiazole ring, a sulfonyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonyl and benzothiazole derivatives have shown efficacy.

    Industry: It may find use in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonyl group can act as a strong electron-withdrawing group, influencing the reactivity of the benzothiazole ring. The azepane ring may also play a role in modulating the compound’s interactions with biological molecules, potentially affecting pathways involved in cell signaling or metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate apart is the combination of the azepane ring and the sulfonyl group, which can confer unique reactivity and potential biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S2/c1-32-18-9-12-20-21(15-18)34-24(27(20)16-22(28)33-2)25-23(29)17-7-10-19(11-8-17)35(30,31)26-13-5-3-4-6-14-26/h7-12,15H,3-6,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFNYNKJIUWBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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